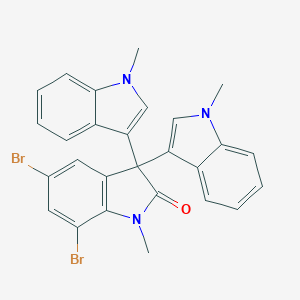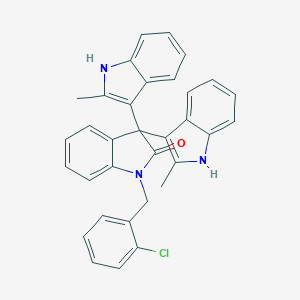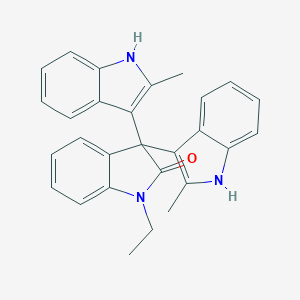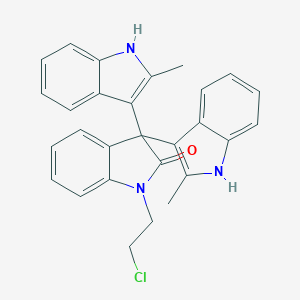![molecular formula C33H31N3O7S B307510 ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B307510.png)
ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyrimidine core and the introduction of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by their condensation and cyclization under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-({2-[2-(BENZYLAMINO)-2-OXOETHOXY]PHENYL}METHYLENE)-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with similar compounds, such as:
- METHYL 2-[2-(BENZYLAMINO)ETHYL]-3-HYDROXYBUTANOATE
- ETHYL 2-(BENZOYLAMINO)BENZOATE
- 4-(2-METHYL-BENZOYLAMINO)-BENZOIC ACID ETHYL ESTER These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields.
Properties
Molecular Formula |
C33H31N3O7S |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[2-[2-(benzylamino)-2-oxoethoxy]phenyl]methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H31N3O7S/c1-4-42-32(40)29-20(2)35-33-36(30(29)23-14-15-24(37)26(16-23)41-3)31(39)27(44-33)17-22-12-8-9-13-25(22)43-19-28(38)34-18-21-10-6-5-7-11-21/h5-17,30,37H,4,18-19H2,1-3H3,(H,34,38)/b27-17- |
InChI Key |
HSKCWRCMVNKTIW-PKAZHMFMSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)C(=CC4=CC=CC=C4OCC(=O)NCC5=CC=CC=C5)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)/C(=C/C4=CC=CC=C4OCC(=O)NCC5=CC=CC=C5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)O)OC)C(=O)C(=CC4=CC=CC=C4OCC(=O)NCC5=CC=CC=C5)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)
![7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307436.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)


![1-[6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307443.png)

![7-acetyl-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide](/img/structure/B307446.png)
![Methyl 4-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B307447.png)
![Allyl 6-(2-chlorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307448.png)
![7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide](/img/structure/B307449.png)
